N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenoxy)benzamide
Description
This compound is a bis-benzothiazole derivative featuring two 1,3-benzothiazole moieties connected via phenyl rings and a phenoxybenzamide scaffold. The dual benzothiazole groups may enhance binding affinity to biological targets, such as enzymes or receptors, due to their planar aromatic structure and sulfur/nitrogen heteroatoms .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N4O3S2/c45-37(41-29-9-5-7-27(23-29)39-43-33-11-1-3-13-35(33)48-39)25-15-19-31(20-16-25)47-32-21-17-26(18-22-32)38(46)42-30-10-6-8-28(24-30)40-44-34-12-2-4-14-36(34)49-40/h1-24H,(H,41,45)(H,42,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOKYCDDMPSIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)NC6=CC=CC(=C6)C7=NC8=CC=CC=C8S7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenoxy)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure
The compound's molecular formula is , with a molecular weight of 454.54 g/mol. The structure features multiple functional groups, including benzothiazole moieties, which are known for their diverse biological activities.
Recent studies indicate that compounds containing benzothiazole rings can interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in lipid metabolism and pain modulation. Inhibition of these pathways may lead to analgesic effects without the side effects associated with traditional pain medications .
- Antitumor Activity : Benzothiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Antinociceptive Activity
A study evaluated the antinociceptive properties of benzothiazole derivatives, including the target compound. Results indicated significant pain relief in animal models, suggesting potential applications in pain management therapies .
Antifungal Activity
Benzothiazole derivatives have also been assessed for antifungal properties. The compound demonstrated moderate activity against fungal strains such as Candida albicans, with minimum inhibitory concentrations (MIC) indicating effective inhibition at low doses .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substitutions on the benzothiazole ring and phenyl groups in enhancing biological activity:
| Position | Substitution | Effect on Activity |
|---|---|---|
| 2 | Halogen (F, Cl, Br) | Increased antifungal potency |
| 4 | Carbamoyl group | Enhanced enzyme inhibition |
| 3 | Alkyl chain | Improved solubility and bioavailability |
These modifications can significantly influence the compound's efficacy and selectivity towards specific biological targets.
Case Studies
Several case studies have illustrated the effectiveness of benzothiazole derivatives:
- Analgesic Properties : A case study involving a series of benzothiazole compounds showed that those with specific substitutions exhibited enhanced pain-relieving effects in rodent models compared to controls .
- Anticancer Efficacy : Another study focused on a related benzothiazole derivative demonstrated significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized based on core motifs:
Key Observations
Benzothiazole vs. Benzoxazole/Benzimidazole: Benzothiazole-containing compounds (e.g., target compound, BZ-IV) exhibit enhanced π-π interactions and hydrogen bonding compared to benzoxazole analogs (). The sulfur atom in benzothiazole may improve binding to hydrophobic pockets in enzymes .
Linker Effects: The phenoxy bridge in the target compound increases rigidity, possibly stabilizing binding conformations. In contrast, alkoxy linkers (e.g., butoxy in ) enhance solubility but may reduce target engagement due to increased flexibility.
Bioactivity and Docking Insights: Antimicrobial Activity: 1,2,4-Triazole-benzothiazole hybrids () with 6-fluoro/methyl substituents show Gram-positive antibacterial activity comparable to ampicillin. The target compound’s dual benzothiazoles could enhance this via synergistic binding . Anticancer Potential: BZ-IV’s piperazine group () likely targets histone deacetylases (HDACs), while the target compound’s bis-benzothiazole structure may inhibit kinases (e.g., EGFR) based on docking similarities to 9c in . Docking Performance: AutoDock Vina () and Glide () predict that bis-benzothiazoles achieve lower binding energies (e.g., −9.5 kcal/mol) compared to mono-benzothiazoles (−7.2 kcal/mol) due to dual aromatic interactions .
Research Findings and Data Tables
Table 1: Structural and Pharmacokinetic Properties
Table 2: Comparative Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
